BenchChemオンラインストアへようこそ!

Spiro[chromane-2,4'-piperidin]-6-ol hydrochloride

Physicochemical profiling Salt selection Pre-formulation

Spiro[chromane-2,4'-piperidin]-6-ol hydrochloride is a non-fungible building block differentiated by its phenolic 6-OH handle. This eliminates 2-4 synthetic steps per analog by enabling direct O-alkylation, acylation, or sulfonation—no prior halogenation or borylation required. Critical for HDAC inhibitor, GPR119 agonist, 5-HT2C ligand, and SARS-CoV-2 PLPro inhibitor programs. Unlike 6-H or 6-F congeners, the 6-OH provides dual hydrogen-bond donor/acceptor capacity and elevated TPSA (41.49 Ų) essential for target engagement, yet can be transiently protected as methyl ether for CNS penetration tuning. HCl salt ensures ready aqueous solubility for HTS workflows.

Molecular Formula C13H18ClNO2
Molecular Weight 255.74 g/mol
Cat. No. B13347340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[chromane-2,4'-piperidin]-6-ol hydrochloride
Molecular FormulaC13H18ClNO2
Molecular Weight255.74 g/mol
Structural Identifiers
SMILESC1CC2(CCNCC2)OC3=C1C=C(C=C3)O.Cl
InChIInChI=1S/C13H17NO2.ClH/c15-11-1-2-12-10(9-11)3-4-13(16-12)5-7-14-8-6-13;/h1-2,9,14-15H,3-8H2;1H
InChIKeyMSUFBZXEIGBFCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Spiro[chromane-2,4'-piperidin]-6-ol hydrochloride – Core Scaffold Identity and Procurement-Grade Characterization


Spiro[chromane-2,4'-piperidin]-6-ol hydrochloride (CAS 2098033-37-3) is a rigid spirocyclic building block that fuses a chromane core with a piperidine ring through a shared quaternary carbon, presented as a hydrochloride salt (C₁₃H₁₈ClNO₂, MW 255.74) with an entry purity of 98% . The molecule bears a phenolic 6‑OH handle that markedly elevates topological polar surface area (TPSA 41.49 Ų) and introduces dual hydrogen‑bond donor/acceptor capacity relative to non‑hydroxylated or 6‑halo analogs . This scaffold serves as a privileged intermediate for histone deacetylase inhibitors, GPR119 agonists, 5‑HT₂C receptor ligands, and SARS‑CoV‑2 PLPro inhibitors, placing the compound at the intersection of multiple active medicinal‑chemistry programs [1].

Why Spiro[chromane-2,4'-piperidin]-6-ol hydrochloride Cannot Be Replaced by Common In-Class Analogs


Superficially similar spiro[chromane-2,4'-piperidine] congeners differ critically in the 6‑position, where the phenolic –OH of the target compound supplies a hydrogen‑bond donor (HBD count 2) and elevates TPSA to 41.49 Ų, whereas the unsubstituted parent (TPSA 21.26 Ų, HBD 1) and the 6‑fluoro analog (TPSA 21.26 Ų) lack this polar pharmacophoric anchor . The hydrochloride salt further guarantees aqueous solubility that the neutral free base (LogP 1.84) cannot match without additional formulation . Because downstream biological activity in HDAC, GPR119, and PLPro series is exquisitely sensitive to chromane C6 substitution, indiscriminate replacement of the 6‑OH handle results in loss of key ligand‑target interactions or synthetic versatility, making the compound a non‑fungible entry point for parallel medicinal‑chemistry exploration [1].

Quantitative Differentiation Evidence for Spiro[chromane-2,4'-piperidin]-6-ol hydrochloride Versus Closest Analogs


Hydrochloride Salt Form Provides a LogP and Solubility Advantage Over the Neutral Free Base

Conversion of the free base to the hydrochloride salt increases the calculated LogP from 1.84 to 2.26 while retaining the same TPSA (41.49 Ų), reflecting improved partitioning behaviour without sacrificing polarity . Vendor specifications further list the HCl salt as freely soluble in water, whereas the free base requires organic co‑solvents for comparable dissolution [1]. This salt‑form advantage simplifies aqueous dosing in biochemical assays and facilitates downstream salt metathesis for parallel library synthesis.

Physicochemical profiling Salt selection Pre-formulation

6‑OH Substituent Doubles Topological Polar Surface Area Relative to 6‑H and 6‑F Analogs

The phenolic 6‑OH group raises TPSA to 41.49 Ų versus 21.26 Ų for the unsubstituted spiro[chromane-2,4'-piperidine] and the 6‑fluoro hydrochloride . This 20.23 Ų increment places the compound above the typical CNS‑penetrant threshold yet still within the range amenable to blood‑brain‑barrier permeation when the hydroxyl is temporarily masked, offering a tunable handle for lead optimization [1]. The increased H‑bond donor count (2 vs 1) also enables bidentate interactions with biological targets that the 6‑H and 6‑F scaffolds cannot replicate.

Medicinal chemistry CNS drug design Permeability

Class-Level Validation: 6‑Hydroxy Spirochromane Scaffold Is a Productive Intermediate for HDAC and GPR119 Programs

Multiple independent medicinal‑chemistry campaigns have employed 6‑hydroxy‑functionalized spiro[chromane-2,4'-piperidine] intermediates as starting points for potent inhibitors and agonists. In the HDAC space, spirochromane hydroxamic acids bearing C6 substituents achieve nanomolar nuclear HDAC inhibition (IC₅₀ < 100 nM) and in vivo efficacy in HCT‑116 xenograft models [1]. For GPR119, the related 6‑phenylspiro[chromane-2,4'-piperidine] core yielded agonist (R)‑29 with EC₅₀ = 54 nM and 181% Emax [2]. Although these data derive from elaborated final compounds rather than the bare 6‑OH intermediate, they establish that the C6‑hydroxy anchor is a critical synthetic entry point that non‑hydroxylated scaffolds cannot provide without additional functionalization steps.

Epigenetics Metabolic disease Antiviral

SARS‑CoV‑2 PLPro Inhibitor Series Confirms the Spirochromane‑Piperidine Scaffold’s Antiviral Relevance

A 2026 study describes spiro[chromane-2,4′-piperidin]-4-one derivatives as irreversible inhibitors of SARS‑CoV‑2 papain‑like protease (PLPro). The lead compound 45 displayed IC₅₀ = 0.059 μM against PLPro and antiviral EC₅₀ = 2.1 μM in A549 cells [1]. Although the reported compounds are 4‑one congeners, the spiro junction and chromane C6 derivatization are essential for covalent warhead orientation; the 6‑OH intermediate serves as a direct precursor for installing the optimized C6 substituents identified in the SAR campaign.

Antiviral Coronavirus Covalent inhibitors

High-Value Application Scenarios for Spiro[chromane-2,4'-piperidin]-6-ol hydrochloride Based on Quantitative Evidence


Parallel Synthesis of HDAC Inhibitor Libraries via C6‑OH Derivatization

The phenolic 6‑OH permits direct O‑alkylation, acylation, or sulfonation to generate diverse hydroxamic‑acid‑terminated HDAC probes. Because the unsubstituted parent scaffold requires additional halogenation or borylation steps to functionalize C6, the 6‑OH intermediate saves 2–4 synthetic steps per library member [1]. Procurement of the hydrochloride salt ensures consistent solubility for high‑throughput chemistry workflows.

GPR119 Agonist Lead Optimization Starting from a Pre‑Functionalized Core

The spirochromane C6 position is a critical vector for GPR119 agonist activity, as demonstrated by the 6‑phenyl series achieving EC₅₀ = 54 nM [2]. The 6‑OH hydrochloride provides a direct handle for Suzuki coupling after triflate conversion, eliminating the need for C–H activation chemistry required when starting from the C6‑unsubstituted scaffold.

Antiviral PLPro Inhibitor Development for Pandemic Preparedness

The spiro[chromane-2,4′-piperidine] core has been validated in covalent SARS‑CoV‑2 PLPro inhibitors with IC₅₀ values as low as 59 nM [3]. The 6‑OH intermediate can be elaborated to both the 4‑one series and reduced chromane analogs, offering two distinct chemical starting points from a single purchased building block.

CNS Drug Discovery Requiring Tunable Polarity and H‑Bond Capacity

With TPSA = 41.49 Ų, the compound resides near the upper boundary of CNS drug‑like space [4]. The 6‑OH group can be transiently protected as a methyl ether to reduce TPSA below 30 Ų during brain‑penetration optimization, then deprotected to restore target engagement. This tunability is absent in the permanently lipophilic 6‑H and 6‑F analogs.

Quote Request

Request a Quote for Spiro[chromane-2,4'-piperidin]-6-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.